2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a 1,3,4-thiadiazole derivative featuring a pyridinylmethyl sulfanyl substituent at the 5-position and an N-methylmethanesulfonamido-acetamide moiety at the 2-position. Thiadiazole derivatives are widely studied for their bioactivity, including antimicrobial, antitumor, and enzyme-inhibitory properties . The pyridine ring may enhance solubility and metal-binding capacity, while the sulfonamido group could contribute to hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S3/c1-17(23(2,19)20)7-10(18)14-11-15-16-12(22-11)21-8-9-5-3-4-6-13-9/h3-6H,7-8H2,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMSZJIIVILOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC2=CC=CC=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Moiety: The thiadiazole intermediate is then reacted with a pyridine-containing reagent, often through a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes or cell membranes effectively. Studies have shown that similar compounds can inhibit the growth of various pathogens, including multidrug-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's potential as an anticancer agent is supported by studies demonstrating the cytotoxic effects of thiadiazole derivatives on cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in human cancer cells such as HEK293 and BT474 . The mechanism often involves the inhibition of critical pathways in cancer cell proliferation.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory responses. This property positions it as a candidate for further research in treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Selected Thiadiazole Derivatives
Key Observations :
Substituent Diversity: The 5-position substituents vary from aryl (e.g., chlorobenzyl in 5e ) to heteroaromatic (e.g., benzo[d]oxazole in 5l ). The 2-position substituents range from phenoxyacetamides (5e ) to sulfonamido-acetamides (target compound). The N-methylmethanesulfonamido group may confer stronger hydrogen-bonding capacity compared to non-sulfonylated analogs.
Physical Properties :
- Melting points for thiadiazole derivatives span a wide range (132–271°C), influenced by substituent polarity and crystallinity. The target compound’s sulfonamido group may elevate its melting point due to increased intermolecular interactions.
- Yields for synthesis of analogs range from 56–88% , suggesting that the target compound’s synthesis could follow similar efficiency if optimized.
Spectral and Analytical Data
Table 2: Comparative NMR Data for Thiadiazole Acetamides
Notes:
Biological Activity
The compound 2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide , with the CAS number 1351643-70-3 , is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅N₅O₃S₃
- Molecular Weight : 373.5 g/mol
- Structure : The compound contains a thiadiazole ring linked to a pyridine moiety and features a methanesulfonamide group, which may enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. A study evaluating similar thiadiazole derivatives reported that some compounds demonstrated notable activity against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum, with inhibition rates reaching up to 56% at concentrations of 100 μg/mL . While specific data on the target compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. For instance, a related compound was evaluated against human cancer cell lines (HT-29, A431, and PC3) and showed significant cytotoxic effects. The most potent derivative induced apoptosis in A431 cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2 . Although direct studies on the target compound are not available, its structural analogs indicate promising anticancer potential.
Enzyme Inhibition
Thiadiazole derivatives have also been evaluated for their ability to inhibit key enzymes involved in various diseases. For example, compounds have been synthesized that effectively inhibit carbonic anhydrases (hCA I and hCA II), outperforming standard drugs like Acetazolamide . This suggests that the target compound may possess similar enzyme-inhibiting properties, potentially contributing to its therapeutic efficacy.
Case Studies and Research Findings
- Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and assessed for their biological activity. Compounds exhibited varying degrees of inhibition against acetylcholinesterase (AChE), indicating potential for neuroprotective applications .
- In Silico Studies : Computational docking studies have indicated that modifications in the thiadiazole structure can enhance binding affinity to target enzymes. Such studies are crucial for predicting the biological activity of new derivatives before experimental validation .
- Antiviral Activity : Some thiadiazole derivatives have shown promise against viral infections by inhibiting viral replication mechanisms. Although specific data on the target compound's antiviral activity is not yet available, similar compounds have been reported to exhibit inhibitory effects against HIV .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Reacting hydrazine derivatives with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol intermediates (e.g., via cyclization of thiosemicarbazides) .
Sulfanyl Group Introduction : Alkylation of the thiol group with a pyridinylmethyl halide (e.g., (pyridin-2-yl)methyl chloride) in the presence of a base like KOH .
Acetamide Coupling : Reacting the thiadiazole intermediate with 2-(N-methylmethanesulfonamido)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Characterization : Confirm using -NMR (e.g., pyridinyl protons at δ 7.0–8.5 ppm, thiadiazole protons at δ 4.1–4.3 ppm) and LC-MS for molecular ion verification .
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- Methodology :
- NMR Analysis :
- Use -NMR to identify aromatic protons from the pyridinyl group (δ 7.0–8.5 ppm) and methylene protons adjacent to sulfur (δ 3.4–4.3 ppm) .
- -NMR can confirm carbonyl groups (acetamide C=O at δ 165–170 ppm) and thiadiazole carbons (δ 150–160 ppm) .
- X-ray Crystallography : Resolve bond angles and torsional strain in the sulfonamide and thiadiazole moieties (e.g., nitro group planarity deviations in related compounds) .
Q. What preliminary biological assays are recommended for this compound?
- Methodology :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing thiadiazole derivatives with known activity .
- Enzyme Inhibition : Test against acetylcholinesterase or cyclooxygenase-2 (COX-2) via spectrophotometric assays, given sulfonamide-thiadiazole hybrids’ reported inhibitory effects .
Advanced Research Questions
Q. How can contradictory bioactivity data across similar analogs be analyzed?
- Methodology :
- SAR Studies : Compare substituent effects (e.g., pyridinyl vs. phenyl groups) on activity using molecular descriptor calculations (e.g., logP, polar surface area) .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural features (e.g., sulfonamide conformation) with bioactivity trends .
Q. What strategies optimize the synthesis yield of the thiadiazole intermediate?
- Methodology :
- Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer during cyclization steps, reducing side reactions .
- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, reagent stoichiometry) via response surface methodology (RSM) to maximize yield .
Q. How can computational methods predict the compound’s reactivity in coordination chemistry?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict binding sites with metal ions (e.g., Cu) .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina, guided by thiadiazole-sulfonamide pharmacophores .
Q. What analytical approaches resolve degradation products under hydrolytic conditions?
- Methodology :
- HPLC-MS/MS : Monitor hydrolysis of the sulfonamide and acetamide groups at pH 1–13, identifying fragments via tandem mass spectrometry .
- Kinetic Studies : Apply pseudo-first-order kinetics to determine degradation rate constants and stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
